1-(4-Bromobenzyl)-3-hydroxyazetidine
Overview
Description
Bromobenzyl compounds are a class of organic compounds that contain a benzyl group substituted with a bromine atom . They are used in various fields of scientific research due to their potential applications.
Synthesis Analysis
The synthesis of bromobenzyl compounds often involves multi-step processes. For example, the synthesis of ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate involves the reaction of piperazine with 4-bromobenzyl chloride, followed by esterification with ethyl chloroformate .Molecular Structure Analysis
The molecular structure of bromobenzyl compounds can be determined using various spectroscopic techniques. For example, the structure of 4-bromobenzyl bromide has been determined to be C7H6Br2 .Chemical Reactions Analysis
Bromobenzyl compounds can undergo various chemical reactions. For example, 4-bromobenzyl alcohol can undergo oxidation to yield 4-bromobenzaldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzyl compounds can vary depending on the specific compound. For example, 4-bromobenzyl bromide has a molecular weight of 249.93 g/mol and is a white solid .Scientific Research Applications
Novel Synthesis and Medicinal Applications
- 1-(4-Bromobenzyl)-3-hydroxyazetidine and related compounds have been explored for their potential in novel synthesis pathways and medicinal applications. Glawar et al. (2013) discussed the chemical synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose, indicating their value as non-proteinogenic amino acids in peptides for medicinal chemistry (Glawar et al., 2013). Similarly, Van Hende et al. (2009) evaluated synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid with high potential in medicinal chemistry (Van Hende et al., 2009).
Biochemical and Pharmacological Properties
- Research has also focused on the biochemical and pharmacological properties of related azetidine derivatives. Harada et al. (2012) identified potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 based on oxazolidinedione and thiazolidinedione derivatives, starting from a compound related to this compound (Harada et al., 2012). Yue et al. (2017) developed INCB24360 (epacadostat), a potent IDO1 inhibitor with a molecular structure containing several functional groups, including bromide, highlighting the significance of such compounds in drug development (Yue et al., 2017).
Antimicrobial and Antioxidant Activities
- The antimicrobial and antioxidant activities of azetidine derivatives have been a significant area of research. Ustabaş et al. (2020) synthesized and characterized a compound containing 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings, demonstrating antimicrobial activities against various bacteria and Leishmania major (Ustabaş et al., 2020). Menteşe et al. (2015) synthesized benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, showing α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).
Potential in Electrocatalysis and Sensors
- Tajik et al. (2014) utilized a ferrocene-derivative compound, 1-(4-bromobenzyl)-4-ferrocenyl-1H-[1,2,3]-triazole, to construct a modified-graphene paste electrode, demonstrating its application in electrocatalysis and as a sensor (Tajik et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKLFNDLXRKNQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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